2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate
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Overview
Description
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is a chemical compound with the molecular formula C6H5N3OS2 and a molecular weight of 199.25 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate typically involves the reaction of 2-aminothiazole with ethyl chloroformate, followed by the addition of ammonium thiocyanate . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiazole ring can also interact with various molecular targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-piperidinecarbodithioate
- N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
Uniqueness
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is unique due to its specific combination of a thiazole ring and a thiocyanate group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c7-4-11-3-5(10)9-6-8-1-2-12-6/h1-2H,3H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRVYFQOUNKGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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